molecular formula C9H19ClN2O B1520344 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride CAS No. 1235440-40-0

1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride

Cat. No. B1520344
CAS RN: 1235440-40-0
M. Wt: 206.71 g/mol
InChI Key: BPMRIRGZAJOFNG-UHFFFAOYSA-N
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Description

“1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride” is a chemical compound with the CAS number 1235440-40-0 . It has a molecular weight of 206.71 and the molecular formula is C9H19ClN2O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride” include a molecular weight of 206.71 and a molecular formula of C9H19ClN2O . Detailed properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Poly(β-amino esters) Synthesis and Characterization

Poly(β-amino esters) were synthesized through reactions involving secondary amines, including piperazine derivatives, which share structural features with 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride. These polymers demonstrated noncytotoxic properties and potential for gene delivery applications due to their ability to form complexes with DNA and degrade under physiological conditions (Lynn & Langer, 2000).

Crystal Morphology of Pharmaceutical Compounds

The study of haloperidol, a compound structurally related to 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride, highlighted the impact of crystal habit on drug tabletability. Through molecular mechanics and X-ray diffraction, researchers aimed to optimize pharmaceutical processing by understanding crystal morphology (Li Destri et al., 2011).

Metabolic Engineering for 1-Butanol Production

Research into the synthetic pathway engineering in Escherichia coli for 1-butanol production explored the potential of microbial hosts for producing biofuels. This work underscores the broader applications of metabolic engineering for generating valuable chemical compounds from renewable resources (Atsumi et al., 2008).

Fermentative Butanol Production by Clostridia

The fermentative production of butanol by clostridia was reviewed, emphasizing the biofuel's advantages over ethanol and highlighting strategies for improving microbial production processes. This research is part of a broader effort to utilize biotechnology for sustainable chemical synthesis (Lee et al., 2008).

Microbial Production of 4-Amino-1-butanol

A study on the fermentative production of 4-amino-1-butanol (4AB) from glucose by metabolically engineered Corynebacterium glutamicum introduced a novel pathway for producing this important intermediate. This work illustrates the versatility of microbial systems in producing complex molecules for industrial applications (Prabowo et al., 2020).

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-3-9(12)11-6-4-8(10)5-7-11;/h8H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMRIRGZAJOFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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